Potassium (2-acetoxyethyl)trifluoroborate
Overview
Description
Potassium (2-acetoxyethyl)trifluoroborate is an organoboron compound with the molecular formula C4H7BF3KO2. It is a member of the trifluoroborate family, known for their stability and versatility in various chemical reactions. This compound is particularly valued in organic synthesis and medicinal chemistry due to its unique properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (2-acetoxyethyl)trifluoroborate can be synthesized through the reaction of 2-acetoxyethylboronic acid with potassium fluoride and boron trifluoride. The reaction typically occurs in an inert atmosphere to prevent moisture interference, as trifluoroborates are sensitive to hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually produced in solid form and stored under inert conditions to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Potassium (2-acetoxyethyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and an aryl or vinyl halide.
Major Products
The major products of these reactions depend on the specific reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while nucleophilic substitution yields various substituted organic molecules .
Scientific Research Applications
Potassium (2-acetoxyethyl)trifluoroborate has numerous applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: It is used in the preparation of advanced materials with specific properties, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of potassium (2-acetoxyethyl)trifluoroborate in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst in Suzuki-Miyaura couplingThe molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .
Comparison with Similar Compounds
Similar Compounds
- Potassium (acetoxymethyl)trifluoroborate
- Potassium (2-acetoxypropyl)trifluoroborate
- Potassium (2-acetoxybutyl)trifluoroborate
Uniqueness
Potassium (2-acetoxyethyl)trifluoroborate is unique due to its specific reactivity and stability. Compared to other trifluoroborates, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
potassium;2-acetyloxyethyl(trifluoro)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BF3O2.K/c1-4(9)10-3-2-5(6,7)8;/h2-3H2,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXOSUAJRCOQMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCOC(=O)C)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BF3KO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1408168-77-3 | |
Record name | Borate(1-), [2-(acetyloxy)ethyl]trifluoro-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1408168-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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